1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2-chloro-5-nitrobenzoyl group attached to a 4-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine. The process begins with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation steps . The high purity of the product (not less than 99.5%) and a yield above 85% make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methyl group on the piperazine ring can be oxidized.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: 1-(2-amino-5-nitrobenzoyl)-4-methylpiperazine.
Oxidation: Products with oxidized methyl groups, potentially forming carboxylic acids.
Scientific Research Applications
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole
- 2-chloro-5-nitrobenzoic acid
- 2-chloro-5-nitrobenzoyl chloride
Uniqueness
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a 2-chloro-5-nitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-14-4-6-15(7-5-14)12(17)10-8-9(16(18)19)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWZLBPJLKSCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641093 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.